Agaveside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

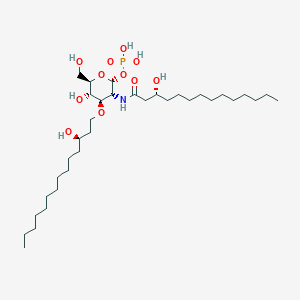

Agaveside B, also known as agaveside b or terreside b, belongs to the class of organic compounds known as steroidal saponins . These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .

Molecular Structure Analysis

Agaveside B has a complex molecular structure. Its molecular formula is C55H90O26 . It belongs to the class of steroidal saponins, which means its structure includes a steroid aglycone moiety . The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .Physical And Chemical Properties Analysis

Agaveside B is a steroidal saponin found in the agave plant . It’s part of a complex mixture of fructooligosaccharides presenting β (2–1) and β (2–6) bonds, with ramifications and with an internal terminal glucose molecule .科学的研究の応用

Steroidal Glycosides from Agave Cantala : Two new steroidal glycosides, including Agaveside A and B, were characterized from Agave cantala. Their structures were elucidated using spectroscopy and chemical degradation methods (G. C. Uniyal, P. Agrawal, R. S. Thakur, & O. Sati, 1990).

Agave Biotechnology : Agave plants are significant in Mexican culture and economy. Research on Agave biotechnology has focused on bio-fuels, beverages, foods, fibers, saponins, etc. This review presents advances and challenges in Agave biotechnology, which may include the study of compounds like Agaveside B (Naivy Y. Nava-Cruz, M. A. Medina-Morales, J. Martínez, R. Rodríguez, & Cristóbal N. Aguilar, 2015).

Bioactive Molecules from Agave Genus : This study highlights the extraction and biological potential of secondary metabolites from agave plants, including phenols, flavonoids, phytosterols, and saponins, which may be relevant to Agaveside B (Misael Bermúdez-Bazán, G. Castillo-Herrera, J. E. Urías-Silvas, Antonio Escobedo-Reyes, & M. Estarrón-Espinosa, 2021).

Agave Productivity : Discusses the potential of agaves in arid and semiarid lands, focusing on their adaptations and productivity, which could indirectly relate to the study of Agaveside B (E. García-Moya, A. Romero-Manzanares, & P. Nobel, 2011).

Agave as a Natural Renewable Resource : Examines the use of Agave plant materials for various applications, including medicine, which might encompass research on compounds like Agaveside B (Ma De Lourdes Pérez-Zavala, J. C. Hernández-Arzaba, Dennis K Bisdeshi, & J. E. Barboza-Corona, 2020).

Safety and Hazards

While agave, the plant from which Agaveside B is derived, is generally safe for consumption, it’s important to note that it can cause skin irritation or rash in humans . Ingesting any part of an agave plant can lead to stomach cramps, diarrhea, vomiting, and other gastrointestinal problems . Agave syrup, a product made from the sap of the agave plant, is not a suitable replacement for sugar for people with diabetes due to its high-fructose content .

特性

IUPAC Name |

2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSKEOLIDHUQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agaveside B | |

CAS RN |

128232-93-9 |

Source

|

| Record name | Agaveside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)

![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)